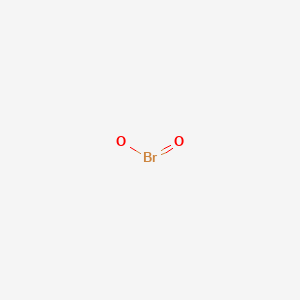

OBrO

Description

Properties

Molecular Formula |

BrO2 |

|---|---|

Molecular Weight |

111.9 g/mol |

InChI |

InChI=1S/BrO2/c2-1-3 |

InChI Key |

SISAYUDTHCIGLM-UHFFFAOYSA-N |

SMILES |

O=Br[O] |

Canonical SMILES |

O=Br[O] |

Origin of Product |

United States |

Foundational & Exploratory

The OBrO Radical: A Deep Dive into its Atmospheric Significance

For Immediate Release

Pasadena, CA – October 28, 2025 – The bromine monoxide radical (BrO) is a known key player in stratospheric ozone depletion. However, the atmospheric significance of its lesser-known cousin, the bromine dioxide radical (OBrO), has remained a subject of scientific inquiry. This technical guide provides an in-depth analysis of the this compound radical, consolidating current knowledge on its atmospheric chemistry, spectroscopic properties, and experimental methodologies for its study. This document is intended for researchers, scientists, and professionals in the fields of atmospheric science and drug development who require a comprehensive understanding of this reactive halogen species.

Introduction: The Role of Bromine in the Atmosphere

Bromine compounds are potent catalysts for ozone destruction in the stratosphere. The primary source of stratospheric bromine is the photolysis of long-lived organic bromine compounds, such as methyl bromide (CH₃Br) and halons. Once in the stratosphere, these source gases are broken down by sunlight, releasing bromine atoms (Br). These atoms can then react with ozone (O₃) to form bromine monoxide (BrO), initiating catalytic cycles that destroy ozone. While the chemistry of BrO is relatively well-understood, the formation and fate of other bromine oxides, such as this compound, are less characterized but potentially significant.

Formation and Loss Pathways of the this compound Radical

The this compound radical is primarily formed in the atmosphere through the self-reaction of bromine monoxide radicals:

BrO + BrO → this compound + Br

This reaction pathway competes with other channels of the BrO self-reaction, which lead to the formation of Br₂ and O₂. The branching ratio for this compound formation is a critical parameter in determining its atmospheric abundance.

The primary loss processes for this compound are thought to be photolysis and reactions with other atmospheric radicals.

Photolysis:

This compound + hν → BrO + O

The absorption of solar radiation, particularly in the visible region of the spectrum, can lead to the dissociation of this compound, regenerating BrO and producing an oxygen atom. The quantum yield for this process, which represents the probability of dissociation upon photon absorption, is a key factor in determining the atmospheric lifetime of this compound.

Reactions with other radicals:

The this compound radical can also be removed through reactions with other key atmospheric species, although kinetic data for these reactions are scarce. Potential reaction partners include:

-

This compound + O(³P) → BrO + O₂

-

This compound + NO → BrO + NO₂

-

This compound + ClO → products

-

This compound + HO₂ → products

Further laboratory studies are needed to quantify the rate constants of these reactions to accurately model the atmospheric impact of this compound.

Spectroscopic Properties of the this compound Radical

The detection and quantification of this compound in the atmosphere and in laboratory studies rely on its distinct spectroscopic features. The visible absorption spectrum of this compound is highly structured and has been observed in the region of 15,500 to 26,000 cm⁻¹[1].

| Parameter | Value | Reference |

| Electronic Transition | C(²A₂) ← X(²B₁) | [2] |

| Vibrational Frequencies (excited state) | ν₁' (symmetric stretch) | [2] |

| ν₂' (bending) | [2] |

Further detailed spectroscopic constants can be found in the cited literature.

Experimental Methodologies

The study of the this compound radical requires specialized laboratory techniques for its generation, detection, and the measurement of its reaction kinetics.

Generation of the this compound Radical

A common method for producing the this compound radical in a laboratory setting is through a quiet discharge in a mixture containing bromine and an excess of ozone[3]. Another approach involves the reaction of atomic bromine with ozone.

Detection of the this compound Radical

The this compound radical can be detected using various spectroscopic techniques. A widely used method is absorption spectroscopy, employing a multipass absorption cell coupled to a monochromator and an optical multichannel analyzer to observe its characteristic absorption features in the visible spectrum[2].

Atmospheric Significance and Catalytic Cycles

The primary significance of the this compound radical in the atmosphere is its potential role in catalytic ozone depletion cycles. While not as well-established as the cycles involving BrO, the formation and subsequent photolysis of this compound can influence the partitioning of bromine species and the overall rate of ozone loss.

One proposed catalytic cycle involving this compound is:

-

BrO + BrO → this compound + Br

-

Br + O₃ → BrO + O₂

-

This compound + hν → BrO + O

-

O + O₃ → 2O₂

Net Reaction: 2O₃ → 3O₂

The efficiency of this and other potential cycles involving this compound depends critically on the branching ratios of the BrO self-reaction and the photolysis rate and quantum yield of this compound.

Quantitative Data

Accurate quantitative data are essential for modeling the atmospheric impact of the this compound radical. The following tables summarize some of the available kinetic and photochemical data. It is important to note that there is a significant lack of experimentally determined rate constants for many of the reactions involving this compound.

Table 1: Photochemical Data for this compound

| Parameter | Wavelength Range (nm) | Value | Reference |

| Absorption Cross-Section | 385 - 645 | See reference for data | [1] |

| Photolysis Quantum Yield (Φ) | - | Data not available | - |

Table 2: Selected Reaction Rate Constants

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| BrO + BrO → this compound + Br | Data on branching ratio needed | Stratospheric | - |

| This compound + O(³P) → BrO + O₂ | No experimental data available | - | - |

| This compound + NO → BrO + NO₂ | No experimental data available | - | - |

| This compound + ClO → Products | No experimental data available | - | - |

| This compound + HO₂ → Products | No experimental data available | - | - |

Future Research Directions

The atmospheric significance of the this compound radical remains an area of active research. Key areas where further investigation is needed include:

-

Experimental determination of reaction rate constants: Laboratory studies are urgently needed to measure the rate constants for the reactions of this compound with key atmospheric species (O₃, O(³P), NO, ClO, HO₂).

-

Measurement of photolysis quantum yields: The quantum yield for the photolysis of this compound to produce BrO and O is a critical parameter that needs to be experimentally determined.

-

Atmospheric observations: Direct or indirect detection of this compound in the stratosphere would provide crucial validation for atmospheric models.

-

Modeling studies: As more kinetic and photochemical data become available, atmospheric models can be updated to provide a more accurate assessment of the role of this compound in stratospheric chemistry.

Conclusion

The this compound radical is a potentially important, yet currently under-characterized, species in stratospheric bromine chemistry. While its formation from the BrO self-reaction is established, a lack of quantitative data on its reaction kinetics and photochemistry limits our ability to fully assess its impact on ozone depletion. This technical guide has summarized the current state of knowledge and highlighted the critical need for further experimental and modeling studies to elucidate the atmospheric significance of the this compound radical. A more complete understanding of this compound chemistry will lead to more accurate models of stratospheric ozone and its response to changing halogen concentrations.

References

In-depth Technical Guide to the Electronic State Analysis of the OBrO Radical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic states of the bromine dioxide (OBrO) radical, a species of significant interest in atmospheric chemistry and radical-involved chemical processes. This document outlines the key theoretical and experimental findings related to the electronic structure of this compound, presents detailed experimental protocols for its study, and includes structured data for easy reference and comparison.

Introduction to the this compound Radical

The this compound radical, a member of the halogen dioxide family, plays a crucial role in bromine-catalyzed ozone depletion in the stratosphere. Its reactive nature and complex electronic structure have made it a subject of numerous theoretical and experimental investigations. Understanding the electronic states of this compound is fundamental to elucidating its photochemical behavior, including its absorption cross-sections, photodissociation pathways, and reaction dynamics. This guide focuses on the characterization of the ground and low-lying excited electronic states of this compound, providing researchers with the necessary information to design and interpret experiments involving this important radical.

Theoretical Analysis of this compound Electronic States

Ab initio calculations have been instrumental in predicting and characterizing the electronic states of this compound. The ground electronic state of this compound is the X̃²B₁ state, with a bent C₂ᵥ geometry. Several low-lying doublet excited states have been computationally identified and are crucial for understanding the photochemistry of this compound.

Multireference configuration interaction (MRCI) calculations have provided valuable insights into the vertical excitation energies, transition dipole moments, and potential energy surfaces of these states. These theoretical studies are essential for interpreting experimental spectra and predicting photodissociation dynamics.

Quantitative Data on this compound Electronic States

The following tables summarize the key quantitative data for the ground and prominent excited electronic states of the this compound radical based on available theoretical and experimental studies.

| Electronic State | Symmetry | Excitation Energy (T₀), eV | Excitation Energy (T₀), cm⁻¹ | O-Br Bond Length (rₑ), Å | Br-O-Br Angle (θₑ), ° |

| X̃²B₁ | C₂ᵥ | 0.00 | 0 | 1.644 | 114.3 |

| òA₂ | C₂ᵥ | ~2.4 - 2.7 | ~19357 - 21777 | 1.64 | 108.0 |

| B̃²B₂ | C₂ᵥ | ~2.4 | ~19357 | 1.70 | 85.0 |

| C̃²A₁ | C₂ᵥ | ~2.5 | ~20164 | 1.64 | 118.0 |

Table 1: Key Spectroscopic Parameters of this compound Electronic States. Theoretical values are presented for the excited states. The ground state geometry is from experimental data.

| Parameter | Value |

| Adiabatic Ionization Energy (X̃²B₁) | 10.26 ± 0.02 eV |

| Heat of Formation (ΔfH°₂₉₈) | 173.4 ± 4.3 kJ mol⁻¹ |

Table 2: Experimentally Determined Energetic Properties of this compound.

Experimental Protocols for this compound Electronic State Analysis

The transient and reactive nature of the this compound radical necessitates specialized experimental techniques for its generation and spectroscopic characterization.

Generation of the this compound Radical

A common method for producing this compound radicals for spectroscopic studies is through a discharge flow system.

Protocol for this compound Generation:

-

Precursor Preparation: Prepare a dilute mixture of bromine (Br₂) in a carrier gas (e.g., Argon or Helium).

-

Radical Formation:

-

Generate bromine atoms (Br) by passing the Br₂ mixture through a microwave discharge.

-

Alternatively, react O(³P) atoms, produced from a microwave discharge of O₂, with Br₂ to form BrO radicals.

-

-

This compound Synthesis: The BrO radicals are then reacted with ozone (O₃), which can be generated by passing O₂ through an ozonizer. The reaction BrO + O₃ → this compound + O₂ is a primary channel for this compound formation.

-

Flow Tube Reactor: The reactions are typically carried out in a fast-flow tube reactor to transport the newly formed this compound radicals to the detection zone. The reactor walls can be cooled to stabilize the radicals.

Spectroscopic Detection and Analysis

High-resolution spectroscopic techniques are employed to probe the electronic transitions of the this compound radical.

Protocol for Laser-Induced Fluorescence (LIF) Spectroscopy:

-

Radical Beam Generation: Introduce the this compound radicals from the flow tube into a vacuum chamber, often forming a supersonic jet to cool the radicals rotationally and vibrationally.

-

Excitation: Use a tunable pulsed dye laser or an optical parametric oscillator (OPO) to excite the this compound radicals from the ground electronic state (X̃²B₁) to a specific rovibronic level of an excited electronic state (e.g., òA₂).

-

Fluorescence Collection: Collect the resulting fluorescence at a 90° angle to the laser and radical beams using appropriate optics (lenses and filters).

-

Detection: Use a photomultiplier tube (PMT) to detect the fluorescence signal.

-

Data Acquisition: Record the fluorescence intensity as a function of the excitation laser wavelength to obtain the LIF spectrum. Analysis of the rovibronic structure of the spectrum provides information on the spectroscopic constants of the involved electronic states.

Protocol for Cavity Ring-Down Spectroscopy (CRDS):

-

High-Finesse Optical Cavity: Place the flow tube reactor or vacuum chamber containing the this compound radicals within a high-finesse optical cavity formed by two highly reflective mirrors.

-

Laser Pulse Injection: Inject a short laser pulse from a tunable laser into the cavity.

-

Ring-Down Time Measurement: The laser pulse will be reflected multiple times between the mirrors. A detector placed behind one of the mirrors measures the exponential decay (ring-down) of the light leaking out of the cavity.

-

Absorption Measurement: The presence of an absorbing species like this compound inside the cavity will decrease the ring-down time at specific wavelengths corresponding to its absorption transitions.

-

Spectrum Acquisition: Record the ring-down time as a function of the laser wavelength to obtain the absorption spectrum of this compound with very high sensitivity.

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Caption: Photodissociation pathways of the this compound radical following photon absorption.

Caption: A generalized experimental workflow for the generation and spectroscopic analysis of the this compound radical.

Conclusion

The electronic state analysis of the this compound radical is a dynamic field of research with significant implications for atmospheric science and fundamental chemical physics. This guide has provided a consolidated overview of the current understanding of this compound's electronic structure, detailed experimental protocols for its investigation, and a summary of key quantitative data. The continued application of high-resolution spectroscopic techniques and advanced theoretical methods will undoubtedly lead to a more refined understanding of the complex photochemistry of this important atmospheric species. Researchers are encouraged to utilize the information presented herein as a foundation for future studies aimed at unraveling the intricate details of this compound's electronic states and reactivity.

An In-depth Technical Guide on the Vibrational Constants of the OBrO Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational constants of the bromine dioxide (OBrO) molecule, a species of significant interest in atmospheric chemistry. The document summarizes experimentally determined and theoretically calculated vibrational data, details the experimental methodologies employed for their determination, and presents logical workflows for data analysis.

Introduction to the Vibrational Structure of this compound

The this compound molecule, a C₂ᵥ symmetry species, possesses three fundamental vibrational modes: the symmetric stretching mode (ν₁), the bending mode (ν₂), and the asymmetric stretching mode (ν₃). Understanding the precise frequencies of these modes and the anharmonicity of the molecular vibrations is crucial for atmospheric modeling and for elucidating the chemical reactivity of this halogen oxide. This guide consolidates the key spectroscopic parameters that define the vibrational energy landscape of this compound.

Quantitative Vibrational Data

The vibrational constants for the this compound molecule have been determined through a combination of experimental spectroscopic techniques and theoretical calculations. The following tables present a consolidated view of the available data for the two main isotopologues, O⁷⁹BrO and O⁸¹BrO.

Table 1: Fundamental Vibrational Frequencies of this compound in an Argon Matrix

| Vibrational Mode | O⁷⁹BrO Frequency (cm⁻¹) | O⁸¹BrO Frequency (cm⁻¹) |

| ν₁ (Symmetric Stretch) | 804.9 | 800.8 |

| ν₂ (Bending) | 306.3 | 304.9 |

| ν₃ (Asymmetric Stretch) | 842.0 | 837.5 |

Table 2: Harmonic Vibrational Frequencies and Force Field Constants of this compound (Gas Phase)

| Parameter | O⁷⁹BrO | O⁸¹BrO |

| Harmonic Frequencies (cm⁻¹) | ||

| ω₁ | 830.5 | 826.3 |

| ω₂ | 311.4 | 310.0 |

| ω₃ | 882.1 | 877.5 |

| Harmonic Force Field Constants | ||

| fᵣ (mdyn/Å) | 5.397 | 5.397 |

| fᵣᵣ (mdyn/Å) | -0.197 | -0.197 |

| fₐ/r² (mdyn/Å) | 0.655 | 0.655 |

| fᵣₐ/r (mdyn/Å) | 0.117 | 0.117 |

Note: Harmonic frequencies were derived from the force field constants obtained from rotational spectroscopy data.

Experimental Protocols

The determination of the vibrational constants of this compound relies on sophisticated experimental techniques designed to study transient and reactive species.

Matrix Isolation Infrared Spectroscopy

The fundamental vibrational frequencies of this compound were first observed using matrix isolation infrared spectroscopy. This technique is essential for stabilizing reactive molecules like this compound to allow for spectroscopic characterization.

Experimental Workflow:

Methodology:

-

Generation of this compound: A gaseous mixture of molecular bromine (Br₂), molecular oxygen (O₂), and a large excess of argon (Ar) is subjected to a microwave discharge. This process generates bromine and oxygen atoms, which then react to form various bromine oxides, including this compound.

-

Matrix Deposition: The resulting gas mixture is rapidly condensed onto a cryogenic substrate, typically a cesium iodide (CsI) window, maintained at a very low temperature (around 10 Kelvin). The inert argon solidifies, forming a matrix that traps and isolates the individual this compound molecules.

-

Infrared Spectroscopy: The trapped molecules are then probed using an infrared spectrometer. The absorption of infrared radiation at specific frequencies corresponds to the excitation of the fundamental vibrational modes of the this compound molecule.

-

Isotopic Substitution: To confirm the identity of the absorbing species and to aid in the assignment of the vibrational modes, experiments are repeated using isotopically labeled oxygen (¹⁸O). The observed shifts in the vibrational frequencies upon isotopic substitution provide definitive evidence for the presence of oxygen in the molecule and help in assigning the symmetric and asymmetric stretching modes.

Gas-Phase Rotational Spectroscopy

High-resolution rotational spectroscopy provides precise information about the molecular geometry and, through the analysis of centrifugal distortion and vibration-rotation interactions, allows for the determination of the harmonic force field and harmonic vibrational frequencies.

Experimental Workflow:

Methodology:

-

In-situ Generation: this compound is produced in the gas phase by the reaction of oxygen atoms (generated from an O₂ discharge) with molecular bromine. The reaction products are continuously flowed through a long absorption cell.

-

Rotational Spectroscopy: The gas-phase molecules are irradiated with tunable millimeter and submillimeter wave radiation. The absorption of this radiation at specific frequencies corresponds to transitions between different rotational energy levels of the this compound molecule in its ground and vibrationally excited states (specifically the ν₂ bending mode).

-

Spectral Analysis: The observed rotational transitions for both O⁷⁹BrO and O⁸¹BrO isotopologues are assigned based on their quantum numbers.

-

Hamiltonian Fitting: The measured transition frequencies are fitted to a theoretical model using a Watson Hamiltonian. This fitting procedure yields precise rotational constants, centrifugal distortion constants, and spin-rotation coupling constants for each vibrational state.

-

Force Field Calculation: The centrifugal distortion constants and the variation of the rotational constants with the vibrational state (vibration-rotation interaction constants) are used to determine the harmonic force field of the molecule. From this force field, the harmonic vibrational frequencies (ω₁, ω₂, and ω₃) are calculated.

Theoretical Calculations of Vibrational Constants

Due to the experimental challenges in determining a complete set of anharmonicity constants for this compound, computational quantum chemistry methods are invaluable.

Logical Relationship for Theoretical Determination:

High-level ab initio or Density Functional Theory (DFT) methods are employed to calculate the potential energy surface of the this compound molecule. From the derivatives of the potential energy with respect to the nuclear coordinates, the harmonic and anharmonic force fields can be computed. Vibrational second-order perturbation theory (VPT2) is then commonly used to calculate the harmonic frequencies (ωᵢ) and the anharmonicity constants (xᵢⱼ), which in turn allow for the prediction of the fundamental vibrational frequencies (νᵢ). These theoretical results can be compared with and supplement the available experimental data.

Conclusion

The vibrational constants of the this compound molecule have been characterized through a synergistic combination of matrix isolation infrared spectroscopy, gas-phase rotational spectroscopy, and theoretical calculations. While experimental techniques have provided accurate values for the fundamental and harmonic frequencies, a complete experimental determination of the anharmonicity constants remains elusive. Theoretical approaches are therefore essential for a comprehensive understanding of the vibrational energy level structure of this important atmospheric species. The data and methodologies presented in this guide serve as a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.

Unveiling the Rotational intricacies of Bromine Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rotational spectrum of bromine dioxide (OBrO), a molecule of significant interest in atmospheric chemistry. The following sections detail the experimental protocols used to obtain the spectrum and present a comprehensive summary of the derived molecular parameters. Visualizations of the experimental workflow and the fundamental angular momentum couplings are also provided to facilitate a deeper understanding.

Experimental Methodology

The rotational spectrum of the bromine dioxide radical (this compound) was meticulously characterized using a high-resolution millimeter and submillimeter wave spectrometer. The experimental approach can be broken down into the following key stages:

Production of Bromine Dioxide (this compound)

The this compound radical is a transient species and was generated in the gas phase through the reaction of atomic oxygen with molecular bromine. The process involved flowing the products of an O₂ discharge and Br₂ gas into a temperature-controlled absorption cell. An unidentified solid bromine oxide would condense on the cell walls. After stopping the gas flows, this solid deposit provided a stable source of gas-phase this compound, allowing for spectral measurements over extended periods. For optimal signal, the cell was maintained at approximately 255 K and a low pressure of around 0.1 Pa.

Spectroscopic Measurement

The rotational transitions of this compound were measured over a broad frequency range, spanning from 88 to 627 GHz. The core components of the spectrometer included:

-

Radiation Sources: Phase-locked klystrons operating around 100 GHz were used as the primary radiation sources.

-

Frequency Multiplication: Higher frequencies were achieved through harmonic generation.

-

Absorption Cell: A 1-meter long, 7.3 cm diameter, double-pass glass cell was employed to increase the interaction path length between the radiation and the this compound molecules.

-

Detection System: Diode detectors were utilized for the fundamental frequencies, while a liquid Helium-cooled Indium Antimonide (InSb) hot electron bolometer was used for the detection of harmonics.

The experimental workflow is visualized in the diagram below.

Theoretical Framework and Data Analysis

The observed rotational spectrum of this compound is complex due to the presence of an unpaired electron and a bromine nucleus with a nuclear spin. The spectra for both O⁷⁹BrO and O⁸¹BrO isotopologues in their (000), (010), and (020) vibrational states were analyzed using a Hamiltonian that accounts for centrifugal distortion effects for both fine and hyperfine interactions.

The coupling of the various angular momenta in the this compound molecule is a key aspect of its rotational spectrum. The rotational angular momentum (N ) couples with the electron spin angular momentum (S ) to form the total angular momentum exclusive of nuclear spin (J ). This J then couples with the nuclear spin of the bromine atom (I ) to give the total angular momentum (F ). This coupling scheme is illustrated in the diagram below.

Molecular Parameters

The analysis of the rotational spectrum of this compound has yielded precise values for a range of molecular parameters. These are summarized in the tables below for the ground and first two excited bending vibrational states of both the O⁷⁹BrO and O⁸¹BrO isotopologues.

Rotational and Centrifugal Distortion Constants

These constants describe the rotational energy levels of the molecule and their distortion due to centrifugal forces.

Table 1: Rotational and Centrifugal Distortion Constants (in MHz) for O⁷⁹BrO

| Parameter | (000) State | (010) State | (020) State |

| A | 48033.454(12) | 48670.31(11) | 49333.3(1.7) |

| B | 9334.2843(15) | 9295.148(13) | 9256.49(20) |

| C | 7810.0270(13) | 7772.155(11) | 7734.78(17) |

| Δ_N (x10³) | 4.885(20) | 4.84(10) | 4.80 |

| Δ_NK (x10³) | -42.85(13) | -43.1(11) | -43.4 |

| Δ_K (x10³) | 480.9(1.2) | 499.7(1.1) | 519.2 |

| δ_N (x10³) | 0.887(11) | 0.881(52) | 0.875 |

| δ_K (x10³) | 10.3(1.1) | 10.3 | 10.3 |

Table 2: Rotational and Centrifugal Distortion Constants (in MHz) for O⁸¹BrO

| Parameter | (000) State | (010) State | (020) State |

| A | 47970.354(13) | 48599.41(12) | 49254.1(1.9) |

| B | 9239.5247(16) | 9201.216(14) | 9163.40(21) |

| C | 7721.5647(13) | 7684.341(11) | 7647.62(18) |

| Δ_N (x10³) | 4.743(22) | 4.70(11) | 4.66 |

| Δ_NK (x10³) | -42.16(14) | -42.4(12) | -42.7 |

| Δ_K (x10³) | 479.2(1.3) | 497.8(1.2) | 517.1 |

| δ_N (x10³) | 0.852(12) | 0.846(56) | 0.840 |

| δ_K (x10³) | 9.7(1.2) | 9.7 | 9.7 |

Fine and Hyperfine Structure Constants

These constants describe the interactions involving the electron spin (fine structure) and the nuclear spin of the bromine atom (hyperfine structure).

Table 3: Fine and Hyperfine Structure Constants (in MHz) for O⁷⁹BrO

| Parameter | (000) State | (010) State | (020) State |

| ε_aa | -5892.2(1.2) | -6064.9(1.1) | -6244.2(1.7) |

| ε_bb | -840.48(22) | -838.2(1.9) | -836.0 |

| ε_cc | -1.13(21) | -1.1 | -1.1 |

| a_F | 181.84(28) | 181.8 | 181.8 |

| T_aa | 40.5(1.0) | 40.5 | 40.5 |

| T_bb | -79.17(44) | -79.2 | -79.2 |

| eQq_aa | 114.7(1.1) | 114.7 | 114.7 |

| eQq_bb | -244.1(1.6) | -244.1 | -244.1 |

Table 4: Fine and Hyperfine Structure Constants (in MHz) for O⁸¹BrO

| Parameter | (000) State | (010) State | (020) State |

| ε_aa | -5891.9(1.3) | -6062.8(1.2) | -6239.9(1.9) |

| ε_bb | -830.41(24) | -828.3(2.1) | -826.2 |

| ε_cc | -1.18(22) | -1.2 | -1.2 |

| a_F | 196.00(31) | 196.0 | 196.0 |

| T_aa | 33.8(1.1) | 33.8 | 33.8 |

| T_bb | -66.16(48) | -66.2 | -66.2 |

| eQq_aa | 95.8(1.2) | 95.8 | 95.8 |

| eQq_bb | -203.9(1.8) | -203.9 | -203.9 |

The data presented in this guide provides a solid foundation for understanding the rotational dynamics and molecular properties of bromine dioxide. This information is crucial for atmospheric modeling and for benchmarking theoretical calculations on halogen oxides. While the direct application to drug development is not immediately apparent, the detailed understanding of molecular spectroscopy and structure is a fundamental aspect of the broader chemical and biophysical sciences that underpin pharmaceutical research.

Unveiling the Complex Landscape of OBrO Potential Energy Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential energy surfaces (PESs) of the bromine dioxide radical (OBrO). A comprehensive understanding of these surfaces is critical for elucidating the photochemical behavior of this atmospherically relevant species. This document summarizes key quantitative data, details common experimental and theoretical methodologies, and visualizes the intricate relationships between the electronic states of this compound.

Quantitative Overview of this compound Electronic States

The bromine dioxide radical possesses a complex electronic structure with several low-lying electronic states that dictate its spectroscopic and reactive properties. The key geometric parameters and vibrational frequencies for the ground state and the first two excited doublet states are summarized below. These values are derived from a combination of high-level ab initio calculations and experimental spectroscopic studies.

| Electronic State | Point Group | Bond Length (r, Å) | Bond Angle (θ, °) | Symmetric Stretch (ν₁) cm⁻¹ | Bending (ν₂) cm⁻¹ | Asymmetric Stretch (ν₃) cm⁻¹ |

| X̃ ²B₁ (Ground State) | C₂ᵥ | 1.735 | 115.5 | 799.4 | 317.5 | 848.6 |

| Ã ²A₂ (First Excited State) | C₂ᵥ | 1.791 | 109.8 | 564.1 | 210.7 | - |

| B̃ ²A₁ (Excited State) | C₂ᵥ | 1.734 | 129.1 | - | - | - |

| C̃ ²A₂ (Excited State) | C₂ᵥ | - | - | 579.4 | 317.5 | - |

Note: The data presented is a synthesis of theoretical and experimental values from multiple sources. Discrepancies may exist between different methodologies.

Experimental and Theoretical Methodologies

The study of transient species like the this compound radical requires specialized experimental and computational techniques.

Experimental Protocols: Gas-Phase Spectroscopy

A common experimental approach for characterizing this compound involves flash photolysis coupled with absorption spectroscopy.

Experimental Workflow:

-

Precursor Mixture Preparation: A gaseous mixture of a bromine-containing precursor (e.g., Br₂) and an oxygen source (e.g., O₃ or O₂) diluted in an inert carrier gas (e.g., Ar) is prepared in a flow system.

-

Radical Generation: The precursor mixture is introduced into a multipass absorption cell. A high-energy pulse of light from a flashlamp or an excimer laser initiates photolysis of the precursor, generating BrO radicals. Subsequent reactions lead to the formation of this compound.

-

Spectroscopic Probing: A continuous wave light source (e.g., a xenon arc lamp) is passed through the absorption cell. The transmitted light is then directed to a monochromator and detected by an optical multichannel analyzer (e.g., a CCD).

-

Data Acquisition: The absorption spectrum of the transient this compound radical is recorded at a specific time delay after the photolysis pulse. By varying this delay, the temporal evolution of the species can be monitored.

Experimental workflow for this compound spectroscopy.

Theoretical Protocols: Multireference Configuration Interaction (MRCI)

Due to the open-shell nature and the presence of multiple low-lying electronic states, high-level ab initio methods are necessary to accurately describe the potential energy surfaces of this compound. Multireference Configuration Interaction (MRCI) is a widely used method for this purpose.[1][2][3][4]

Computational Workflow:

-

Basis Set Selection: An appropriate basis set, such as the correlation-consistent basis sets (e.g., aug-cc-pVTZ), is chosen for the constituent atoms.

-

Initial Wavefunction: A complete active space self-consistent field (CASSCF) calculation is performed to obtain a qualitatively correct description of the electronic structure and to generate a set of reference configurations. The active space typically includes the orbitals most important for the chemical bonding and the low-lying electronic states.

-

MRCI Calculation: Single and double excitations are generated from the reference configurations obtained in the CASSCF step. The resulting configuration interaction matrix is then diagonalized to obtain the energies and wavefunctions of the ground and excited electronic states.

-

Potential Energy Surface Mapping: The MRCI calculations are performed for a grid of molecular geometries (variations in bond lengths and bond angle) to map out the potential energy surfaces.

-

Spectroscopic Parameter Calculation: The calculated potential energy surfaces are then used to determine equilibrium geometries, vibrational frequencies, and other spectroscopic constants.

Visualization of this compound Potential Energy Surfaces

The potential energy surfaces of this compound are characterized by their intricate topology, including crossings and avoided crossings between different electronic states. These features are crucial for understanding the photodissociation dynamics of the molecule.

Schematic of this compound electronic states and dissociation pathways.

This guide provides a foundational understanding of the potential energy surfaces of the this compound radical. Further research, particularly in the detailed characterization of the higher excited states and their interactions, will continue to refine our knowledge of this important atmospheric species.

References

- 1. 8.1 Multireference configuration interaction (MRCI) [theochem.ru.nl]

- 2. Multireference configuration interaction - Wikipedia [en.wikipedia.org]

- 3. The MRCI program [Molpro manual] [molpro.net]

- 4. 3.19. Multireference Configuration Interaction and Pertubation Theory (uncontracted) — ORCA 6.1 Manual [orca-manual.mpi-muelheim.mpg.de]

An In-depth Technical Guide to the Heat of Formation of Bromine Dioxide (OBrO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromine dioxide (OBrO), a molecule of significant interest in atmospheric chemistry, plays a crucial role in catalytic cycles that contribute to ozone depletion. A fundamental thermodynamic property governing its reactivity and stability is its standard enthalpy of formation (ΔHf°). Accurate knowledge of this value is paramount for the precise modeling of atmospheric processes and for understanding the broader chemistry of bromine oxides. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated heat of formation of this compound, details the methodologies employed in these determinations, and situates the molecule within its relevant chemical pathways.

Quantitative Data on the Heat of Formation of this compound

The standard enthalpy of formation of gaseous this compound has been determined through various experimental and computational methods. The values obtained from different studies are summarized in the table below for comparative analysis. All values are reported in kilojoules per mole (kJ/mol) for the gaseous state at 298.15 K unless otherwise specified.

| Heat of Formation (ΔHf°) (kJ/mol) | Method | Source |

| 180 ± 10 | Photoionization Mass Spectrometry | NASA Technical Reports Server[1] |

| 163.9 ± 4.4 | Flow Tube Reactor with Mass Spectrometry | A density functional study of structure and heat of formation for Br2O4 and Br2O5[2] |

| 164 ± 8 | CCSD(T)/6-311+G(3df)//CCSD(T)/6-311G(2df) | A density functional study of structure and heat of formation for Br2O4 and Br2O5[2] |

| 152.0 | Tabulated Thermodynamic Properties | The NBS Tables of Chemical Thermodynamic Properties[3] |

Note: Another source from MIT lists a value of 11.6 kcal/mol (approximately 48.5 kJ/mol), which is a significant outlier and may refer to a different state or isomer.[4]

Experimental Protocols

The experimental determination of the heat of formation of a transient species like this compound is challenging and requires sophisticated techniques capable of generating and detecting highly reactive molecules in the gas phase. The primary methods cited in the literature are detailed below.

Discharge Flow-Photoionization Mass Spectrometry

This technique is a powerful tool for studying the thermochemistry of radical species.

Methodology:

-

Radical Generation: this compound radicals are synthesized in a fast-flow reactor. A common method involves the reaction of atomic oxygen with molecular bromine (O + Br₂). Another approach is the reaction of bromine atoms with ozone (Br + O₃), or through a microwave discharge of a Br₂/O₂ mixture in a carrier gas like helium.[2]

-

Molecular Beam Formation: The gas mixture from the flow tube, containing the this compound radicals, is sampled through a small orifice into a high-vacuum chamber. This process forms a collision-free molecular beam, which preserves the species generated in the reactor.

-

Photoionization: The molecular beam is intersected by a tunable monochromatic beam of vacuum ultraviolet (VUV) radiation, typically from a synchrotron light source. The energy of the VUV photons is precisely controlled.

-

Mass Analysis: As the photon energy is scanned, the resulting ions are mass-analyzed using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: The ion signal for a specific mass-to-charge ratio (m/z for BrO⁺ from this compound) is recorded as a function of photon energy. The appearance energy (AE) of the fragment ion (BrO⁺) is determined from the threshold of the photoionization efficiency curve. The heat of formation of this compound can then be derived from this appearance energy using known thermochemical data for the other species in the dissociative ionization process.[1]

Flow Tube Reactor with Electron Impact Mass Spectrometry

This method is similar in principle to the one described above but typically uses electron impact for ionization instead of photoionization.

Methodology:

-

Radical Generation: this compound is generated in a flow tube reactor, often by reacting BrO radicals on a cold flow tube wall. The BrO precursors are formed, for example, via the reaction of atomic oxygen with molecular bromine.[2]

-

Sampling and Ionization: The species from the reactor are sampled into the ion source of a mass spectrometer where they are bombarded with a beam of electrons of a specific energy.

-

Mass Detection: The resulting ions are mass-analyzed to identify the species present in the reactor effluent. This compound is detected at its corresponding mass-to-charge ratio.

-

Thermochemical Derivation: While this method is excellent for detecting and identifying species, deriving precise thermochemical data like the heat of formation can be more complex than with photoionization due to the broader energy distribution of electrons compared to photons. However, by carefully controlling the electron energy and using appearance energy measurements of fragment ions, thermochemical values can be extracted.

Theoretical Protocols

Computational quantum chemistry provides a powerful complementary approach to experimental studies for determining the thermochemical properties of molecules. The methods used for this compound are at the forefront of computational chemistry.

Coupled-Cluster Theory: CCSD(T)

The "gold standard" of computational chemistry, the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, offers very high accuracy for calculating molecular energies.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is first optimized at a slightly lower level of theory, for instance, CCSD with a smaller basis set like 6-31+G(d,p). This step finds the lowest energy arrangement of the atoms.

-

Single-Point Energy Calculation: A more computationally expensive single-point energy calculation is then performed on the optimized geometry using the CCSD(T) method with a larger, more flexible basis set such as 6-311+G(2df,p) or 6-311++G(3df,2p).[4] The inclusion of diffuse functions (+) and multiple polarization functions (d, f, p) is crucial for accurately describing the electronic structure of molecules with lone pairs and for calculating accurate energies.

-

Zero-Point Energy Correction: The vibrational frequencies of the molecule are calculated at the optimized geometry. The zero-point vibrational energy (ZPVE) is then computed and added to the electronic energy to obtain the total energy at 0 K.

-

Enthalpy of Formation Calculation: The heat of formation is calculated using the atomization energy method. The total energy of the constituent atoms (Br and O) in their ground electronic states is subtracted from the total energy of the this compound molecule. This energy difference, the atomization energy, is then converted to an enthalpy of formation at 298.15 K using known experimental heats of formation for the atoms and theoretical thermal corrections.

Density Functional Theory: B3LYP

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. The B3LYP functional is a popular hybrid functional.

Methodology:

-

Geometry Optimization and Frequency Calculation: The geometry of this compound is optimized, and its vibrational frequencies are calculated using the B3LYP functional combined with a large basis set, such as 6-311+G(3df).[2]

-

Energy Calculation: The total electronic energy of the molecule is calculated at the optimized geometry.

-

Enthalpy of Formation Calculation: Similar to the CCSD(T) method, the heat of formation is typically derived from the calculated atomization energy, incorporating zero-point energy and thermal corrections. While generally less accurate than CCSD(T), B3LYP can provide reliable results, especially when combined with isodesmic or other reaction schemes that benefit from error cancellation.

Chemical Pathways of this compound

This compound is a key intermediate in the atmospheric chemistry of bromine, which is known to be involved in catalytic ozone destruction cycles, particularly in the polar regions. The following diagram illustrates the central reactions involving this compound.

Caption: Key atmospheric reactions involving the formation and loss of this compound.

This reaction network highlights the formation of this compound from the reaction of BrO with ozone. A significant loss pathway for this compound is photolysis (dissociation by sunlight), which regenerates the bromine radical, allowing it to re-enter the catalytic cycle of ozone destruction. The chemistry of BrO, the precursor to this compound, is also shown to illustrate its central role in these atmospheric processes.

References

Gas-Phase UV/Vis Absorption of OBrO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas-phase ultraviolet/visible (UV/vis) absorption characteristics of the bromine dioxide radical (OBrO). This compound is an important intermediate in atmospheric chemistry, and its spectroscopic properties are crucial for its detection and for understanding its role in processes such as ozone depletion. This document summarizes key quantitative data, details experimental protocols for its study, and provides visualizations of the experimental workflow.

Core Quantitative Data

The UV/vis absorption spectrum of this compound is characterized by a highly structured band system in the visible region, arising from the C(2A2) ← X(2B1) electronic transition.[1][2] The key spectroscopic parameters and absorption cross-section data are summarized below.

Spectroscopic Constants of this compound

The following table presents the vibrational constants for the ground (X̃2B1) and first electronically excited (C̃2A2) states of this compound, as determined by Fourier Transform Spectroscopy at a resolution of 0.8 cm-1.[1]

| State | Vibrational Mode | Wavenumber (cm-1) |

| C̃2A2 (Excited State) | ω1 (symmetric stretch) | 648.3 ± 1.9 |

| ω2 (bending) | 212.8 ± 1.2 | |

| X̃2B1 (Ground State) | ω1 (symmetric stretch) | 804.1 ± 0.8 |

| ω2 (bending) | 312.2 ± 0.5 |

This compound Absorption Cross-Sections

Reference absorption cross-sections for this compound have been recorded at 298 K. The following table provides an estimate of the absorption cross-section in the visible spectral range.

| Wavelength Range (nm) | Peak Absorption Cross-Section (cm2/molecule) |

| ~385 - 645 | Estimated to be on the order of 10-17 |

Note: The exact peak absorption cross-section values at specific wavelengths from the provided search results require further detailed analysis of the primary literature. The value provided is an order-of-magnitude estimate.

Experimental Protocols

The following sections detail the methodologies employed for the generation of gas-phase this compound and its subsequent spectroscopic analysis.

Generation of Gas-Phase this compound

A common method for producing gas-phase this compound for spectroscopic studies involves a quiet electric discharge.[1][3]

Reactants:

-

Ozone (O3)

-

Bromine (Br2)

Procedure:

-

A stream of ozone is passed through a silent electric discharge.

-

The resulting gas mixture, containing atomic oxygen and excited oxygen molecules, is then reacted with molecular bromine.

-

The reaction of ozone with bromine in the discharge produces the this compound radical.

-

The products are then passed into an absorption cell for spectroscopic analysis.

UV/Vis Absorption Spectroscopy

The absorption spectrum of the generated this compound is then measured using a spectrometer. A high-resolution technique such as Fourier Transform Spectroscopy (FTS) is often employed.[1]

Apparatus:

-

Light Source: A broadband light source covering the UV/vis range.

-

Absorption Cell: A long-path absorption cell (e.g., 120 cm) is used to maximize the interaction between the light and the gas-phase sample.[1] The cell may be jacketed for temperature control.[1]

-

Spectrometer: A continuous-scan Fourier Transform Spectrometer is used to record the spectrum at a high resolution (e.g., 0.8 cm-1).[1]

-

Detector: A suitable detector for the UV/vis range.

Procedure:

-

A background spectrum is recorded with the absorption cell filled with a reference gas or evacuated.

-

The gas mixture containing this compound is flowed through the absorption cell.

-

The absorption spectrum of the sample is recorded.

-

The final absorption spectrum of this compound is obtained by subtracting the background spectrum from the sample spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the electronic transition involved in the UV/vis absorption of this compound.

References

Unveiling the Fleeting Structure of Bromine Dioxide (OBrO): A Technical Guide

For Immediate Release

Pasadena, CA – October 28, 2025 – The transient and highly reactive nature of the bromine dioxide radical (OBrO) presents a significant challenge to its structural characterization. This technical guide provides an in-depth analysis of the experimental and theoretical methodologies employed to elucidate the precise molecular geometry of this important atmospheric species. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and offers a comparative view of theoretical and experimental data.

Core Findings: Molecular Geometry of this compound

The molecular structure of the this compound radical has been determined with high precision through a combination of microwave spectroscopy and ab initio quantum chemical calculations. The molecule exhibits a bent C

2v| Parameter | Experimental Value (Microwave Spectroscopy) | Theoretical Value (Ab initio Calculation) |

| Br-O Bond Length (r) | 1.831 Å | 1.834 Å |

| O-Br-O Bond Angle (∠) | 114.5° | 114.3° |

Table 1: Summary of experimentally determined and theoretically calculated molecular geometry parameters for this compound.

Experimental Determination: Microwave Spectroscopy

The gas-phase molecular structure of this compound was definitively characterized using microwave spectroscopy. This powerful technique allows for the precise measurement of rotational constants, from which the molecular geometry can be accurately derived.

Experimental Protocol: Microwave Spectroscopy of this compound

The production and spectroscopic analysis of the transient this compound radical requires a specialized experimental setup. The following protocol is based on the successful determination of its rotational spectrum.

1. Generation of this compound:

-

The this compound radical is synthesized in the gas phase via the reaction of atomic oxygen (O) with molecular bromine (Br₂).

-

Atomic oxygen is typically produced by a microwave discharge in a mixture of O₂ and an inert gas (e.g., Argon).

-

The bromine vapor is introduced downstream from the discharge to react with the oxygen atoms.

2. Reaction Chamber and Sample Introduction:

-

The reaction occurs within a specialized absorption cell of a microwave spectrometer.

-

The products of the O + Br₂ reaction, which include this compound, BrO, and other species, are continuously flowed through the cell.

3. Microwave Spectroscopy:

-

The absorption cell is irradiated with microwave radiation over a broad frequency range.

-

The rotational transitions of the this compound molecule absorb specific frequencies of microwave radiation.

-

A sensitive detector measures the absorption of microwaves as a function of frequency, generating a rotational spectrum.

4. Spectral Analysis:

-

The observed rotational transitions are assigned to specific quantum number changes for the O⁷⁹BrO and O⁸¹BrO isotopologues.

-

The frequencies of these transitions are then fitted to a Hamiltonian model to determine the precise rotational constants (A, B, and C) for each isotopic species.

5. Structure Determination:

-

The experimentally determined rotational constants for the different isotopologues are used to calculate the moments of inertia of the molecule.

-

From these moments of inertia, the Br-O bond length and the O-Br-O bond angle are derived with high accuracy.

Unveiling the Fleeting Existence of Bromine Dioxide: A Photochemical Deep Dive

For Immediate Release

A comprehensive technical guide exploring the core photochemical properties of bromine dioxide (OBrO), a molecule of significant interest in atmospheric chemistry and beyond. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the molecule's absorption characteristics, photolytic behavior, and the experimental methodologies used to probe its transient nature.

Bromine dioxide (this compound) is a highly reactive and unstable molecule that plays a crucial role in stratospheric ozone depletion cycles.[1] Its photochemical properties, which govern its atmospheric lifetime and reactivity, are of fundamental importance for accurate atmospheric modeling and understanding halogen-driven chemical processes. This guide provides a consolidated overview of the key photochemical parameters of this compound, presents experimental protocols for their determination, and visualizes the associated chemical pathways.

Spectroscopic Properties and Absorption Cross-Section

The photochemical journey of any molecule begins with the absorption of light. For bromine dioxide, this occurs primarily in the visible region of the electromagnetic spectrum. The visible absorption spectrum of this compound, specifically the C̃²A₂ ← X̃²B₁ transition, has been characterized in a neon matrix, revealing a long progression of the symmetric stretching mode (ν₁') and shorter progressions of the bending mode (ν₂').[2] Spectroscopic constants derived from these measurements provide a detailed picture of the molecule's vibrational structure in its excited state.

While matrix isolation studies offer high-resolution data, gas-phase absorption cross-sections are crucial for atmospheric applications. Reference absorption cross-sections for this compound in the visible spectral range have been determined at 298 K using time-resolved rapid scan Fourier Transform Spectroscopy (FTS).[3]

Table 1: Spectroscopic Constants of this compound (C̃²A₂ State) in Solid Neon[2]

| Parameter | ¹⁶O⁷⁹Br¹⁶O (cm⁻¹) | ¹⁸O⁷⁹Br¹⁸O (cm⁻¹) |

| T₀ | 15818.4 ± 0.2 | 15832.0 ± 0.2 |

| ω₁' | 642.77 ± 0.13 | 612.49 ± 0.12 |

| ω₂' | 223.21 ± 0.43 | 214.01 ± 0.39 |

| x₁₁' | -2.85 ± 0.01 | -2.61 ± 0.01 |

| x₂₂' | -1.07 ± 0.13 | -1.28 ± 0.12 |

| x₁₂' | -2.49 ± 0.04 | -2.63 ± 0.04 |

Photodissociation Dynamics and Quantum Yields

Upon absorption of a photon, this compound undergoes photodissociation, breaking apart into reactive fragments. The efficiency of this process is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction.[4] For this compound, the primary photodissociation pathway is believed to be:

This compound + hν → BrO + O

Experimental Protocols

The study of highly reactive and short-lived species like bromine dioxide necessitates specialized experimental techniques.

Flash Photolysis with UV-Visible Absorption Spectroscopy

A common and powerful method for studying the kinetics and spectra of transient species is flash photolysis coupled with time-resolved UV-visible absorption spectroscopy.[2]

Experimental Workflow: Flash Photolysis of this compound

Caption: Workflow for a typical flash photolysis experiment to study this compound.

In this setup, a precursor mixture, often bromine (Br₂) and ozone (O₃), is introduced into a reaction cell. A high-intensity flash of light (the "pump" pulse) initiates the formation of this compound. A second, continuous or pulsed light source (the "probe" beam) passes through the cell, and the time-resolved absorption of this beam is monitored by a spectrometer, often equipped with a charge-coupled device (CCD) detector for rapid and sequential spectral acquisition.[2] This allows for the observation of the formation and decay of this compound and its photoproducts.

Matrix Isolation Spectroscopy

To study the vibrational and electronic structure of highly unstable molecules with great detail, matrix isolation is employed. This technique involves trapping the molecule of interest in an inert, cryogenic solid matrix, typically a noble gas like neon or argon.[2] This low-temperature environment prevents molecular rotation and diffusion, leading to sharp absorption features that allow for precise spectroscopic characterization.

Logical Flow: Matrix Isolation Spectroscopy of this compound

Caption: Logical workflow for matrix isolation spectroscopy of this compound.

Photochemical Pathways

The photodissociation of this compound is a key step in the atmospheric bromine cycle. The primary products, BrO and atomic oxygen, can then participate in a series of reactions that lead to the catalytic destruction of ozone.

Signaling Pathway: this compound Photolysis and Subsequent Reactions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of OBrO via Electric Discharge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of the bromine monoxide radical (OBrO) via electric discharge is not a widely documented or standardized method. The following application notes and protocols are proposed based on analogous syntheses of other halogen oxides, such as chlorine dioxide (ClO2), using electric discharge and plasma-based techniques.[1][2] These protocols are intended to serve as a starting point for researchers interested in exploring this synthetic route. Experimental conditions should be carefully optimized and all necessary safety precautions must be taken.

Introduction

The bromine monoxide radical (this compound) is a reactive halogen species of significant interest in atmospheric chemistry and as a potential intermediate in various chemical transformations. While conventional synthesis methods often involve the reaction of atomic bromine with ozone or the self-reaction of vibrationally excited BrO, the use of electric discharge presents a potentially direct and controllable method for its generation.[3] This document outlines a proposed methodology for the synthesis of this compound utilizing a dielectric barrier discharge reactor.

The proposed synthesis is based on the principle of generating a non-thermal plasma in a mixture of a bromine precursor and an oxygen source. The high-energy electrons within the plasma can induce the dissociation of the precursor molecules, leading to the formation of reactive atomic and radical species that can subsequently combine to form this compound.

Proposed Reaction Mechanism

The formation of this compound in an electric discharge is hypothesized to proceed through a series of radical reactions initiated by electron impact. The primary steps are believed to be:

-

Dissociation of Precursors: High-energy electrons generated in the plasma collide with and dissociate the bromine (Br2) and oxygen (O2) precursor molecules.

-

e⁻ + Br₂ → 2Br• + e⁻

-

e⁻ + O₂ → 2O• + e⁻

-

-

Formation of BrO: Bromine and oxygen radicals can then react to form the bromine monoxide radical (BrO).

-

Br• + O• + M → BrO + M (where M is a third body)

-

-

Formation of this compound: The target molecule, this compound, can be formed through the reaction of BrO with an oxygen radical.

-

BrO + O• + M → this compound + M

-

Experimental Protocols

This section details a proposed experimental setup and procedure for the synthesis of this compound via electric discharge.

Materials and Equipment

-

Gases:

-

Bromine (Br₂) vapor source (e.g., a temperature-controlled bubbler containing liquid bromine)

-

Oxygen (O₂), high purity (99.999%)

-

Inert carrier gas (e.g., Helium or Argon), high purity (99.999%)

-

-

Electric Discharge Reactor:

-

Dielectric barrier discharge (DBD) reactor with appropriate electrodes (e.g., stainless steel or tungsten) and a dielectric material (e.g., quartz or alumina).

-

-

Power Supply:

-

High-voltage AC power supply capable of generating frequencies in the kHz range.

-

-

Gas Handling System:

-

Mass flow controllers for precise control of gas flow rates.

-

Gas mixing chamber.

-

-

Analytical Instrumentation:

-

Mass spectrometer for the detection of reaction products.

-

UV-Vis or FTIR spectrometer for in-situ or ex-situ analysis of this compound.

-

-

Vacuum System:

-

Rotary vane pump and turbomolecular pump for evacuating the reactor.

-

-

Safety Equipment:

-

Fume hood, gas leak detectors, and appropriate personal protective equipment (PPE) for handling bromine.

-

Experimental Setup

A schematic of the proposed experimental setup is provided below.

References

Application Notes and Protocols for the Detection of OBrO by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromine dioxide radical (OBrO) is a highly reactive inorganic species of significant interest in atmospheric chemistry and potentially in biological systems involving oxidative stress. Due to its transient nature, direct detection and quantification of this compound present a considerable analytical challenge. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for the identification and characterization of such short-lived radical species.

These application notes provide a detailed protocol for the detection of gas-phase this compound using Chemical Ionization Mass Spectrometry (CIMS), a technique well-suited for the analysis of atmospheric trace gases and reactive intermediates. The described methodology is based on the established principles of radical detection by mass spectrometry and the known behavior of related bromine oxides.

Principle of Detection

The detection of the this compound radical is achieved through negative ion chemical ionization mass spectrometry. In this method, this compound radicals are reacted with a reagent ion, in this case, bromide (Br⁻), to form a stable, detectable adduct. This "soft" ionization technique is crucial for preserving the radical species for mass analysis. The resulting adduct is then guided into a mass analyzer for detection. The identification of this compound is confirmed by its specific mass-to-charge ratio (m/z) and the characteristic isotopic pattern of bromine.

Data Presentation

Table 1: Expected Mass-to-Charge Ratios for this compound and its Isotopologues

The most distinctive feature of a bromine-containing compound in a mass spectrum is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic doublet for singly-brominated species. For this compound, which also contains oxygen with its isotopes (¹⁶O, ¹⁷O, ¹⁸O), the expected m/z values for the primary isotopologues of the this compound⁻ anion are listed below.

| Ion Formula | Isotopic Composition | Nominal Mass (amu) | Expected m/z | Approximate Relative Abundance (%) |

| [this compound]⁻ | ¹⁶O⁷⁹Br¹⁶O | 111 | 111 | 50.7 |

| ¹⁶O⁸¹Br¹⁶O | 113 | 113 | 49.3 | |

| [this compound]⁻ Adduct | [¹⁶O⁷⁹Br¹⁶O + ⁷⁹Br]⁻ | 190 | 190 | ~25.7 |

| [¹⁶O⁷⁹Br¹⁶O + ⁸¹Br]⁻ / [¹⁶O⁸¹Br¹⁶O + ⁷⁹Br]⁻ | 192 | 192 | ~50.0 | |

| [¹⁶O⁸¹Br¹⁶O + ⁸¹Br]⁻ | 194 | 194 | ~24.3 |

Note: The relative abundances are approximate and can be influenced by instrumental parameters.

Table 2: Potential Fragment Ions of this compound

Upon collisional activation in the mass spectrometer, the this compound radical or its adduct may fragment. The expected primary fragment ions are listed below. The presence of these fragments can further confirm the identity of the parent ion.

| Parent Ion | Fragment Ion | Nominal m/z of Fragment | Isotopic Doublet of Fragment (m/z) |

| [this compound]⁻ | [BrO]⁻ | 95 / 97 | 95, 97 |

| [Br]⁻ | 79 / 81 | 79, 81 | |

| [this compound + Br]⁻ | [this compound]⁻ | 111 / 113 | 111, 113 |

| [BrO]⁻ | 95 / 97 | 95, 97 | |

| [Br₂]⁻ | 158 / 160 / 162 | 158, 160, 162 |

Experimental Protocols

Protocol 1: Generation of Gas-Phase this compound Radicals

Objective: To produce a stable and quantifiable source of gas-phase this compound radicals for introduction into the mass spectrometer.

Apparatus:

-

Fast-flow tube reactor

-

Microwave discharge source

-

Ozone (O₃) source

-

Bromine (Br₂) source (e.g., permeation tube)

-

Mass flow controllers

-

High-purity helium or nitrogen carrier gas

Procedure:

-

Set up the fast-flow tube reactor system. Ensure all connections are leak-tight.

-

Establish a stable flow of the carrier gas (e.g., Helium at 100-500 sccm) through the reactor.

-

Introduce a controlled flow of a Br₂ precursor (e.g., from a permeation tube held at a constant temperature) into the carrier gas stream.

-

Generate atomic bromine (Br) by passing the Br₂/He mixture through a microwave discharge source.

-

Introduce a controlled flow of ozone (O₃) downstream of the microwave discharge through a separate inlet.

-

The reaction of atomic bromine with ozone will generate the BrO radical: Br + O₃ → BrO + O₂

-

The subsequent reaction of BrO with O₃ can produce this compound, although this reaction is less characterized and may require optimization of conditions (e.g., reactant concentrations, pressure, and temperature). An alternative is the reaction of BrO with OClO.

-

The effluent from the fast-flow reactor, containing the generated this compound radicals, is then directed to the inlet of the chemical ionization mass spectrometer.

Protocol 2: Detection of this compound by Chemical Ionization Mass Spectrometry (CIMS)

Objective: To ionize and detect the gas-phase this compound radicals using negative-ion CIMS.

Instrumentation:

-

High-resolution time-of-flight (TOF) or quadrupole mass spectrometer equipped with a chemical ionization source.

-

Bromide ion source (e.g., by passing CH₃Br over a heated filament or using a 210Po radioactive source with a Br-containing precursor).

-

Differential pumping stages to maintain high vacuum in the mass analyzer.

Procedure:

-

Instrument Tuning and Calibration:

-

Tune the mass spectrometer according to the manufacturer's instructions to achieve optimal sensitivity and mass resolution in the negative ion mode.

-

Calibrate the mass axis using a known standard (e.g., perfluorinated compounds) to ensure high mass accuracy.

-

-

Bromide Ion Generation:

-

Introduce a suitable precursor (e.g., CH₃Br or CF₃Br) into the ion source to generate a stable beam of bromide (⁷⁹Br⁻ and ⁸¹Br⁻) reagent ions.

-

Optimize the ion source parameters to maximize the Br⁻ signal while minimizing the formation of unwanted cluster ions.

-

-

Sample Introduction and Ionization:

-

Introduce the gas stream from the fast-flow reactor containing this compound into the chemical ionization source.

-

The this compound radicals will react with the bromide ions to form a stable adduct: this compound + Br⁻ → [this compound·Br]⁻

-

Alternatively, direct electron attachment or proton abstraction might lead to the formation of the [this compound]⁻ ion.

-

-

Mass Analysis:

-

Set the mass spectrometer to scan over a mass range that includes the expected m/z values for the this compound⁻ anion and its bromide adduct (e.g., m/z 50-250).

-

Acquire mass spectra and look for the characteristic isotopic patterns of the target ions as detailed in Table 1.

-

-

Tandem Mass Spectrometry (MS/MS) for Confirmation:

-

If the instrument has MS/MS capabilities, isolate the parent ion of interest (e.g., m/z 192).

-

Induce fragmentation through collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to confirm the structure of the parent ion, comparing the observed fragments with those listed in Table 2.

-

Mandatory Visualizations

Caption: Experimental workflow for the generation and detection of this compound radicals.

Caption: Logical diagram for the identification and quantification of this compound.

Application Notes and Protocols for Fourier Transform Spectroscopy of the OBrO Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromine monoxide radical (OBrO) is a reactive halogen species of significant interest in atmospheric chemistry, contributing to ozone depletion cycles. Understanding its spectroscopic properties is crucial for its detection and the characterization of its role in complex reaction mechanisms. Fourier Transform Spectroscopy (FTS) is a powerful technique for obtaining high-resolution vibrational and rotational-vibrational spectra of transient species like this compound. These application notes provide a summary of key spectroscopic data, detailed experimental protocols for the generation and spectroscopic analysis of this compound, and a visual representation of the experimental workflow.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the this compound radical obtained from Fourier Transform Spectroscopy and other high-resolution spectroscopic techniques.

Table 1: Vibrational Constants of this compound

| Electronic State | Vibrational Mode | Wavenumber (cm⁻¹) |

| C̃(²A₂) | ω₁ (symmetric stretch) | 648.3 ± 1.9 |

| ω₂ (bending) | 212.8 ± 1.2 | |

| X̃(²B₁) | ω₁ (symmetric stretch) | 804.1 ± 0.8 |

| ω₂ (bending) | 312.2 ± 0.5 |

Table 2: Rotational Constants of this compound in Different Vibrational States

| Isotope | Vibrational State | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

| O⁷⁹BrO | (000) | 1.234 | 0.311 | 0.248 |

| (010) | 1.256 | 0.310 | 0.247 | |

| (020) | 1.278 | 0.309 | 0.246 | |

| O⁸¹BrO | (000) | 1.234 | 0.309 | 0.247 |

| (010) | 1.256 | 0.308 | 0.246 | |

| (020) | 1.278 | 0.307 | 0.245 |

Experimental Protocols

The following protocols provide a general framework for the generation of the this compound radical and its subsequent analysis by Fourier Transform Spectroscopy. These may require optimization based on the specific instrumentation and experimental conditions.

Protocol 1: Generation of this compound Radical via Ozonolysis of Bromine

This protocol describes a common method for producing gas-phase this compound radicals for spectroscopic analysis. The reaction of ozone with molecular bromine leads to the formation of BrO, which can then react further to produce this compound.

Materials:

-

Ozone (O₃) generator

-

Molecular bromine (Br₂) source (e.g., a bubbler containing liquid Br₂ with an inert carrier gas)

-

Mass flow controllers

-

Reaction cell (glass or Teflon-coated)

-

Vacuum pump and pressure gauges

Procedure:

-

System Preparation:

-

Assemble the gas handling system, ensuring all connections are secure and leak-tight. The system should be constructed from materials resistant to ozone and bromine, such as glass, Teflon, and stainless steel.

-

Passivate the interior surfaces of the reaction cell and tubing by flowing a high concentration of ozone through the system for an extended period (e.g., 1-2 hours) to remove any impurities and minimize surface reactions.

-

Evacuate the entire system to a low base pressure (e.g., < 1 mTorr).

-

-

Reactant Flow:

-

Generate a stable flow of ozone in an oxygen carrier gas using the ozone generator. Typical concentrations range from 1-5% O₃ in O₂.

-

Introduce a controlled flow of molecular bromine vapor by passing an inert carrier gas (e.g., Argon or Nitrogen) through a temperature-stabilized bubbler containing liquid bromine.

-

Use mass flow controllers to precisely regulate the flow rates of the ozone/oxygen mixture and the bromine/carrier gas mixture. Typical total pressure in the reaction cell is maintained between 1 and 10 Torr.

-

-

Reaction:

-

Introduce the reactant gas mixtures into the reaction cell. The reaction to form this compound is complex and proceeds through a series of steps, initiated by the reaction of ozone with bromine.

-

Allow the system to reach a steady state, which can be monitored by observing the absorption features of this compound using the FT spectrometer.

-

Protocol 2: Fourier Transform Spectroscopy of this compound

This protocol outlines the procedure for acquiring the absorption spectrum of the this compound radical using a Fourier Transform Spectrometer.

Instrumentation:

-

Fourier Transform Spectrometer (e.g., Bruker IFS 125HR)

-

Light source (e.g., Tungsten-halogen lamp for the visible region, Globar for the infrared)

-

Detector (e.g., Si diode for the visible, MCT for the infrared)

-

Long-path gas cell (e.g., White cell or Herriott cell) coupled to the spectrometer and the this compound generation system.

-

Data acquisition and processing software.

Procedure:

-

Instrument Setup:

-

Align the light source, gas cell, and detector with the spectrometer for optimal signal throughput.

-

Select the appropriate optical components (beamsplitter, filters) for the spectral region of interest. For the visible absorption spectrum of this compound (C̃(²A₂) ← X̃(²B₁)), a quartz beamsplitter is suitable.

-

Set the desired spectral resolution. A resolution of 0.8 cm⁻¹ has been successfully used for resolving the vibrational structure of this compound. Higher resolution may be necessary to resolve rotational features.

-

Configure the data acquisition parameters, including the number of scans to be co-added to achieve a satisfactory signal-to-noise ratio, the mirror velocity, and the aperture setting.

-

-

Background Spectrum Acquisition:

-

Flow an inert gas (e.g., Argon or Nitrogen) through the gas cell at the same total pressure as the planned experiment.

-

Acquire a background interferogram by co-adding a sufficient number of scans. This background spectrum will be used to correct for the spectral response of the instrument and any absorption from atmospheric gases in the beam path.

-

-

Sample Spectrum Acquisition:

-

Introduce the this compound-containing gas mixture from the generation system into the gas cell.

-

Acquire the sample interferogram under the same conditions as the background spectrum.

-

-

Data Processing:

-

Perform a Fourier transform on both the background and sample interferograms to obtain the single-beam spectra.

-

Ratio the sample spectrum against the background spectrum to obtain the transmittance spectrum.

-

Convert the transmittance spectrum to an absorbance spectrum using the relationship A = -log₁₀(T).

-

The resulting absorbance spectrum will show the characteristic absorption features of the this compound radical.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Fourier Transform Spectroscopy of the this compound radical.

Caption: Experimental workflow for this compound spectroscopy.

Application Note: Analysis of Bromine Monoxide (OBrO) using a Diode Array Spectrometer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromine monoxide (OBrO) is a reactive halogen species of significant interest in atmospheric chemistry due to its role in catalytic ozone depletion cycles. Accurate and sensitive detection of this compound is crucial for understanding its formation, reactivity, and impact. This application note provides a detailed protocol for the quantitative analysis of gas-phase this compound using a diode array spectrometer, a powerful tool for fast and reliable spectral acquisition. The methodology described herein is based on established laboratory techniques involving the generation of this compound, its quantification by UV-Vis absorption spectroscopy, and concentration determination through chemical titration.

Principle